molecular formula C17H25NO2 B141258 4-(1,1-Dimethylethyl)cyclohexyl 4-pyridineacetate CAS No. 129175-17-3

4-(1,1-Dimethylethyl)cyclohexyl 4-pyridineacetate

Cat. No. B141258
M. Wt: 275.4 g/mol
InChI Key: IKQALCFUJBVZDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,1-Dimethylethyl)cyclohexyl 4-pyridineacetate, also known as Tropisetron, is a chemical compound that belongs to the class of serotonin receptor antagonists. It is a potent and selective 5-HT3 receptor antagonist that is widely used in scientific research.

Scientific Research Applications

4-(1,1-Dimethylethyl)cyclohexyl 4-pyridineacetate is widely used in scientific research for its potent and selective 5-HT3 receptor antagonism. It is used in studies related to the central nervous system, gastrointestinal system, and cancer research. In the central nervous system, 4-(1,1-Dimethylethyl)cyclohexyl 4-pyridineacetate is used to study the role of serotonin in various physiological and pathological conditions such as anxiety, depression, and schizophrenia. In the gastrointestinal system, 4-(1,1-Dimethylethyl)cyclohexyl 4-pyridineacetate is used to study the effects of serotonin on gut motility and secretion. In cancer research, 4-(1,1-Dimethylethyl)cyclohexyl 4-pyridineacetate is used to study the role of serotonin in cancer cell proliferation and metastasis.

Mechanism Of Action

4-(1,1-Dimethylethyl)cyclohexyl 4-pyridineacetate exerts its pharmacological effects by selectively blocking the 5-HT3 receptor, which is a ligand-gated ion channel that is widely distributed in the central and peripheral nervous systems. By blocking the 5-HT3 receptor, 4-(1,1-Dimethylethyl)cyclohexyl 4-pyridineacetate inhibits the action of serotonin, which is a neurotransmitter that is involved in various physiological and pathological processes.

Biochemical And Physiological Effects

4-(1,1-Dimethylethyl)cyclohexyl 4-pyridineacetate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the release of various neurotransmitters such as dopamine, acetylcholine, and glutamate. It also inhibits the release of various hormones such as gastrin and cholecystokinin. 4-(1,1-Dimethylethyl)cyclohexyl 4-pyridineacetate has been shown to have anti-inflammatory, anti-apoptotic, and anti-tumor effects.

Advantages And Limitations For Lab Experiments

4-(1,1-Dimethylethyl)cyclohexyl 4-pyridineacetate has several advantages for lab experiments. It is a potent and selective 5-HT3 receptor antagonist that can be used to study the role of serotonin in various physiological and pathological conditions. It is also relatively stable and can be stored for long periods without degradation. However, 4-(1,1-Dimethylethyl)cyclohexyl 4-pyridineacetate has some limitations for lab experiments. It has poor solubility in water, which can limit its use in some experimental settings. It also has a relatively short half-life, which can limit its duration of action.

Future Directions

There are several future directions for the use of 4-(1,1-Dimethylethyl)cyclohexyl 4-pyridineacetate in scientific research. One direction is the study of its effects on the immune system. 4-(1,1-Dimethylethyl)cyclohexyl 4-pyridineacetate has been shown to have anti-inflammatory effects, and it may have potential as a therapeutic agent for various autoimmune diseases. Another direction is the study of its effects on cancer stem cells. 4-(1,1-Dimethylethyl)cyclohexyl 4-pyridineacetate has been shown to inhibit the proliferation of cancer cells, and it may have potential as a therapeutic agent for various types of cancer. Finally, the development of novel formulations of 4-(1,1-Dimethylethyl)cyclohexyl 4-pyridineacetate with improved solubility and pharmacokinetic properties may expand its use in various experimental settings.
Conclusion:
In conclusion, 4-(1,1-Dimethylethyl)cyclohexyl 4-pyridineacetate is a potent and selective 5-HT3 receptor antagonist that has various scientific research applications. It is synthesized by the reaction between 1-bromo-4-(1,1-dimethylethyl)cyclohexane and 4-pyridineacetic acid. 4-(1,1-Dimethylethyl)cyclohexyl 4-pyridineacetate exerts its pharmacological effects by selectively blocking the 5-HT3 receptor, which is widely distributed in the central and peripheral nervous systems. 4-(1,1-Dimethylethyl)cyclohexyl 4-pyridineacetate has several advantages for lab experiments, but it also has some limitations. Finally, there are several future directions for the use of 4-(1,1-Dimethylethyl)cyclohexyl 4-pyridineacetate in scientific research, including the study of its effects on the immune system, cancer stem cells, and the development of novel formulations.

Synthesis Methods

4-(1,1-Dimethylethyl)cyclohexyl 4-pyridineacetate can be synthesized by the reaction between 1-bromo-4-(1,1-dimethylethyl)cyclohexane and 4-pyridineacetic acid in the presence of a base such as potassium carbonate. The reaction yields 4-(1,1-Dimethylethyl)cyclohexyl 4-pyridineacetate in high purity and yield.

properties

CAS RN

129175-17-3

Product Name

4-(1,1-Dimethylethyl)cyclohexyl 4-pyridineacetate

Molecular Formula

C17H25NO2

Molecular Weight

275.4 g/mol

IUPAC Name

(4-tert-butylcyclohexyl) 2-pyridin-4-ylacetate

InChI

InChI=1S/C17H25NO2/c1-17(2,3)14-4-6-15(7-5-14)20-16(19)12-13-8-10-18-11-9-13/h8-11,14-15H,4-7,12H2,1-3H3

InChI Key

IKQALCFUJBVZDS-UHFFFAOYSA-N

SMILES

CC(C)(C)C1CCC(CC1)OC(=O)CC2=CC=NC=C2

Canonical SMILES

CC(C)(C)C1CCC(CC1)OC(=O)CC2=CC=NC=C2

synonyms

4-tert-butylcyclohexyl 4-pyridylacetate
t-BHPA

Origin of Product

United States

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